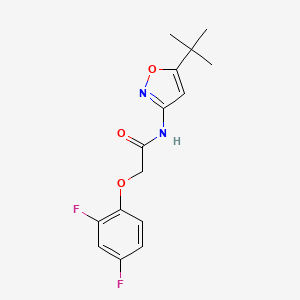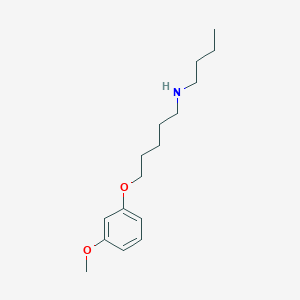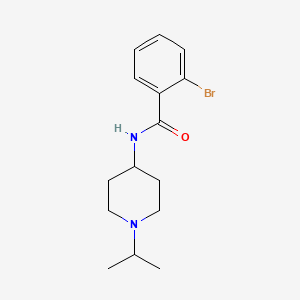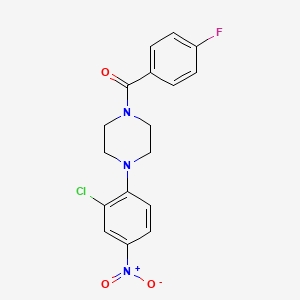![molecular formula C18H25ClN2O2 B5220574 4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDC or N-(cyclohexylcarbonyl)-4-chloro-3-diethylbenzamide. In
Wissenschaftliche Forschungsanwendungen
CDC has been studied for its potential applications as an inhibitor of the proteasome, a large protein complex involved in the degradation of cellular proteins. Proteasome inhibitors are of interest in cancer research, as they can induce apoptosis (programmed cell death) in cancer cells. CDC has been shown to have potent inhibitory activity against the proteasome, making it a promising candidate for further research in this area.
Wirkmechanismus
The mechanism of action of CDC involves binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of misfolded and damaged proteins within cells, which can trigger apoptosis. Additionally, CDC has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through other mechanisms such as induction of oxidative stress.
Biochemical and Physiological Effects:
CDC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against the proteasome, CDC has been shown to induce oxidative stress, disrupt mitochondrial function, and alter the expression of genes involved in cell cycle regulation. These effects may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CDC is its potent inhibitory activity against the proteasome, which makes it a valuable tool for studying the role of this complex in cellular processes. However, CDC also has some limitations for lab experiments. For example, it has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on CDC. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of CDC. Additionally, further studies are needed to fully understand the mechanisms underlying CDC's anti-cancer properties and to determine its potential for use in cancer therapy. Finally, investigations into the potential off-target effects of CDC and its toxicity profile will be important for its safe and effective use in scientific research.
Synthesemethoden
The synthesis of CDC involves the reaction between 4-chloro-3-nitrobenzoic acid and cyclohexyl isocyanate, followed by reduction of the nitro group with iron powder and subsequent reaction with diethylamine. The final product is obtained after purification through recrystallization.
Eigenschaften
IUPAC Name |
4-chloro-3-(cyclohexanecarbonylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-3-21(4-2)18(23)14-10-11-15(19)16(12-14)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFPYMJHAGIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)


![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)

![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)
